molecular formula C20H13F17N4O5S B15153380 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate CAS No. 298703-33-0

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate

Cat. No.: B15153380
CAS No.: 298703-33-0
M. Wt: 744.4 g/mol
InChI Key: DEIQYIZAIAHCAK-UHFFFAOYSA-N
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Description

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate is a complex organic compound that features a combination of a methoxypyridazine moiety and a sulfamoyl anilinium group, paired with a heptadecafluorononanoate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate typically involves multiple steps. The initial step often includes the formation of the methoxypyridazine core, followed by the introduction of the sulfamoyl group. The final step involves the formation of the anilinium salt with heptadecafluorononanoate. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in the pyridazine ring can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxypyridazine moiety may also play a role in modulating biological pathways by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar pyridazine core.

    Sulfadiazine: Another sulfonamide antibiotic with a different aromatic ring structure.

    Sulfamethazine: A sulfonamide with a similar sulfamoyl group but different substituents on the aromatic ring.

Uniqueness

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate is unique due to its combination of a methoxypyridazine moiety and a heptadecafluorononanoate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

298703-33-0

Molecular Formula

C20H13F17N4O5S

Molecular Weight

744.4 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate;[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]azanium

InChI

InChI=1S/C11H12N4O3S.C9HF17O2/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h2-7H,12H2,1H3,(H,13,15);(H,27,28)

InChI Key

DEIQYIZAIAHCAK-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH3+].C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-]

Origin of Product

United States

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